molecular formula C9H8BrFN4 B13635173 1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine

1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13635173
M. Wt: 271.09 g/mol
InChI Key: DZCKCFZPTUDUID-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and a 4-bromo-2-fluorobenzyl group at position 1. The molecular formula is C₉H₇BrFN₄ (calculated based on structural analogs in the evidence), with a molecular weight of approximately 284.08 g/mol.

The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as seen in related triazole derivatives . Its structural uniqueness lies in the combination of electron-withdrawing halogen atoms (Br, F) and the nucleophilic amine group, which can influence reactivity and intermolecular interactions .

Properties

Molecular Formula

C9H8BrFN4

Molecular Weight

271.09 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8BrFN4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

InChI Key

DZCKCFZPTUDUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method starts with the preparation of 4-bromo-2-fluorobenzyl alcohol from 4-bromo-2-fluorobenzoic acid using borane in tetrahydrofuran (THF) followed by treatment with hydrogen chloride in methanol . The resulting alcohol is then converted to the corresponding azide, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Name Heterocycle Type Substituents (Position) Molecular Weight (g/mol) Key Features Reference
1-(4-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine 1,2,3-Triazole 4-Bromo-2-fluorobenzyl (1), NH₂ (4) ~284.08 Halogenated benzyl, amine
1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-ylmethyl-methyl-phenyl-amine 1,2,3-Triazole 4-Bromobenzyl (1), CH₂-NMePh (4) ~380.29 Bromobenzyl, methyl-phenylamine
1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazole 2-Chloro-4-fluorobenzyl (1), NH₂ (3) ~242.65 Cl/F substitution, isomerism
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole 4-Bromobenzyl (5), NH₂ (3) 253.10 Bromobenzyl, 1,2,4-triazole
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 2,6-Difluorobenzyl (1), CONH₂ (4) ~249.20 Difluoro substitution, carboxamide

Key Observations :

  • Heterocycle Isomerism : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (e.g., ) impacts electronic distribution and hydrogen-bonding capacity.
  • Substituent Effects: Bromo and fluoro groups improve lipophilicity and binding affinity compared to non-halogenated analogs (e.g., ). The amine group in the target compound offers nucleophilic reactivity distinct from carboxamide derivatives (e.g., ).

Limitations and Challenges

  • Synthetic Complexity: Bromo-fluoro substitution requires precise regioselectivity, increasing synthesis difficulty compared to mono-halogenated analogs .
  • Solubility : High halogen content may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

1-(4-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring linked to a 4-bromo-2-fluorobenzyl group. This structural configuration is believed to enhance its biological efficacy by improving its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the bromine and fluorine atoms in the benzyl group may enhance the compound's binding affinity and specificity to these targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The exact IC50 values for this compound remain to be fully characterized; however, related compounds have demonstrated promising results against pathogens such as Staphylococcus aureus and Candida albicans.

CompoundTarget PathogenIC50 (μM)
This compound (est.)S. aureusTBD
Related Triazole DerivativeC. albicans15.0

Anti-inflammatory Activity

Triazoles have also been studied for their anti-inflammatory effects. In vitro assays have demonstrated that certain triazole derivatives can inhibit the production of pro-inflammatory cytokines. For example, compounds with similar structures have shown inhibition of COX enzymes, which are critical in the inflammatory response.

CompoundCOX InhibitionIC50 (μM)
This compound (est.)COX-1TBD
Related CompoundCOX-223.8

Case Studies

Several studies have highlighted the potential applications of triazole derivatives in treating infectious diseases and inflammatory conditions:

  • Antiviral Activity : A study on related triazole compounds demonstrated significant antiviral activity against influenza virus strains with IC50 values ranging from 0.5 to 4.6 μM. This suggests that similar mechanisms may be applicable to this compound against viral pathogens.
  • Antileishmanial Activity : In research focused on antileishmanial agents, triazole derivatives showed IC50 values indicating low toxicity while effectively inhibiting Leishmania species growth.

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